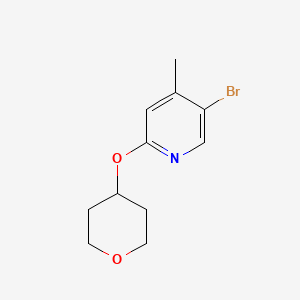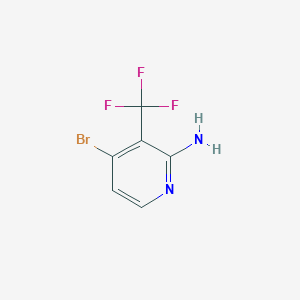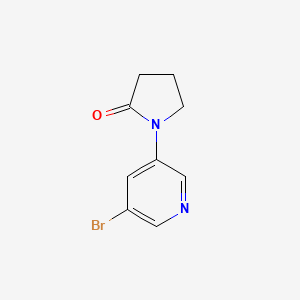
1-(5-Bromopyridin-3-YL)pyrrolidin-2-one
Übersicht
Beschreibung
1-(5-Bromopyridin-3-YL)pyrrolidin-2-one, also known as 5-bromopyrrolidin-2-one, is a heterocyclic compound that has seen a surge in popularity in recent years due to its wide range of applications in various scientific fields. 5-bromopyrrolidin-2-one is used as a building block in the synthesis of pharmaceuticals and agrochemicals, and it is also used as a reagent in organic synthesis. Additionally, 5-bromopyrrolidin-2-one has been studied for its potential use in medical treatments, such as cancer therapy, and its ability to act as an antioxidant.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
1-(5-Bromopyridin-3-yl)pyrrolidin-2-one and its derivatives have been explored for their potential in the synthesis of novel compounds with antimicrobial properties. A study showcased the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These derivatives exhibited significant antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating their potential as antimicrobial agents (Bogdanowicz et al., 2013).
Antiviral Properties
Research has delved into the antiviral properties of tubercidin analogues, including 5-bromo derivatives. These compounds demonstrated substantial activity against RNA viruses, highlighting the significance of structural modification at the C-5 position in enhancing biological activity. This study suggests the potential of C-5 substituted analogues of tubercidin, including 5-bromo derivatives, as biologically active agents with antiviral properties (Bergstrom et al., 1984).
Synthesis Methods
The compound has also been involved in the development of novel synthesis methods. For instance, a study proposed a new method for the synthesis of 3-(pyrrolidin-1-yl)piperidine based on the catalytic hydrogenation of pyrrolylpyridine, highlighting its importance in medicinal chemistry and providing a more feasible approach for large-scale production (Smaliy et al., 2011).
Quantum Mechanical Investigations and Biological Activities
Furthermore, the compound has been part of studies exploring the synthesis of novel pyridine-based derivatives. One such study involved the palladium-catalyzed Suzuki cross-coupling reaction to synthesize new pyridine derivatives, which underwent Density Functional Theory (DFT) studies and were evaluated for their antithrombolytic, biofilm inhibition, and haemolytic activities. This research highlights the compound's role in the synthesis of biologically active pyridine derivatives with potential applications in various biological and pharmaceutical contexts (Ahmad et al., 2017).
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-4-8(6-11-5-7)12-3-1-2-9(12)13/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOQKNSFQJZRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279621 | |
| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-YL)pyrrolidin-2-one | |
CAS RN |
1209459-07-3 | |
| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209459-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-3-pyridinyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

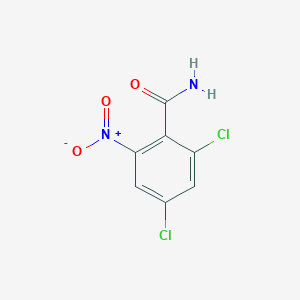

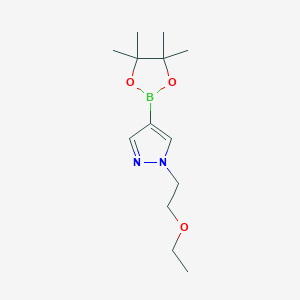
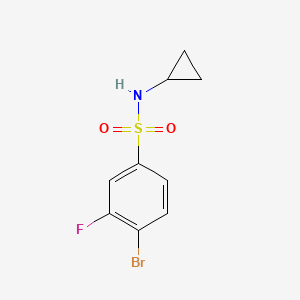
![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)
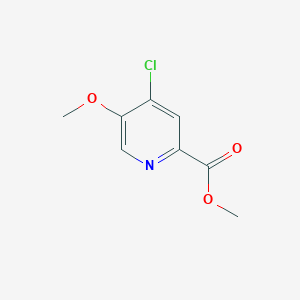
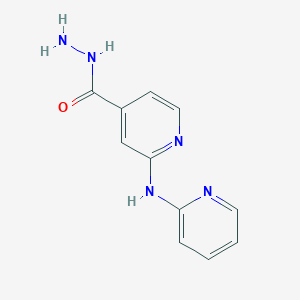
![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)
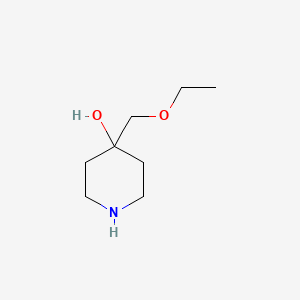
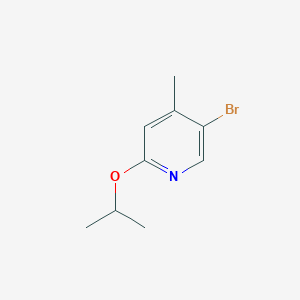
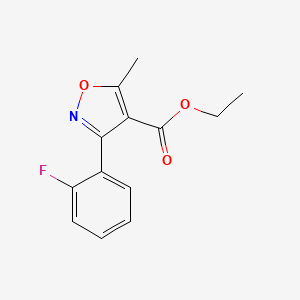
![[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404105.png)
